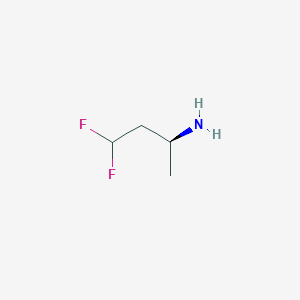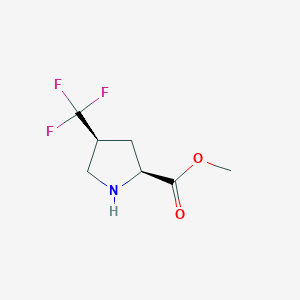
(2,2,2-Trifluoroacetyl)-D-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trifluoroacetyl)-D-tyrosine is a fluorinated derivative of D-tyrosine, an amino acid. The introduction of the trifluoroacetyl group significantly alters the physical and chemical properties of the parent compound, making it a valuable molecule in various scientific and industrial applications. The trifluoroacetyl group is known for its high electronegativity, stability, and lipophilicity, which can enhance the biological activity and metabolic stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl)-D-tyrosine typically involves the reaction of D-tyrosine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The process can be summarized as follows:
- Dissolve D-tyrosine in an appropriate solvent.
- Add trifluoroacetic anhydride or trifluoroacetyl chloride to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: (2,2,2-Trifluoroacetyl)-D-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
(2,2,2-Trifluoroacetyl)-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique properties.
Medicine: Investigated for its potential as a drug candidate or a drug delivery agent, owing to its enhanced stability and bioactivity.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with specific properties
Mecanismo De Acción
The mechanism of action of (2,2,2-Trifluoroacetyl)-D-tyrosine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The compound may also influence cellular signaling pathways and metabolic processes, leading to various biological effects .
Comparación Con Compuestos Similares
(2,2,2-Trifluoroacetyl)-L-tyrosine: A similar compound with the L-configuration of tyrosine.
Trifluoroacetylated amino acids: Other amino acids modified with the trifluoroacetyl group, such as (2,2,2-Trifluoroacetyl)-L-phenylalanine.
Uniqueness: (2,2,2-Trifluoroacetyl)-D-tyrosine is unique due to its specific stereochemistry (D-configuration) and the presence of the trifluoroacetyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propiedades
Fórmula molecular |
C11H10F3NO4 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
(2R)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10F3NO4/c12-11(13,14)10(19)15-8(9(17)18)5-6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m1/s1 |
Clave InChI |
MSIICIIOIIEGNY-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)






![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
